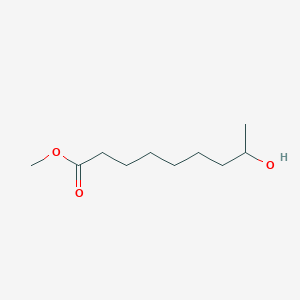

Methyl 8-hydroxynonanoate

Description

Methyl 8-hydroxynonanoate (C₁₀H₂₀O₃, MW 188.26) is a hydroxylated methyl ester synthesized via Grignard reactions. As detailed in , it is prepared by reacting compound 17 with methyl magnesium iodide (MeMgI) in diethyl ether at -30°C, followed by quenching with NH₄Cl and purification via column chromatography . Its structure features a hydroxyl group at the 8th carbon of the nonanoate chain, conferring unique polarity and reactivity compared to non-hydroxylated esters. This compound is primarily utilized as a synthetic intermediate in organic chemistry, such as in the preparation of diketene-derived products .

Properties

CAS No. |

88785-23-3 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

methyl 8-hydroxynonanoate |

InChI |

InChI=1S/C10H20O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h9,11H,3-8H2,1-2H3 |

InChI Key |

WLCRWSKOIBILTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-hydroxynonanoate can be synthesized through several methods. One common approach involves the oxidative cleavage of fatty acid methyl esters derived from vegetable oils, such as rapeseed oil. This process typically involves an oxydoreductive cleavage step in a solvent-free medium at room temperature, followed by a reduction step . The reactions are performed under mild conditions, making the process environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thermostable enzymes. For example, Thermoanaerobium brockii alcohol dehydrogenase can catalyze the enantioselective reduction of various methyl ketones, including those bearing different functional groups, to produce optically active secondary alcohols . This method is advantageous due to its high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxynonanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various halogenating agents can be used to substitute the hydroxyl group.

Major Products

The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 8-hydroxynonanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 8-hydroxynonanoate involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In enzymatic reactions, the compound can act as a substrate, undergoing transformations catalyzed by specific enzymes .

Comparison with Similar Compounds

Structural and Physical Properties

The hydroxyl group in methyl 8-hydroxynonanoate distinguishes it from analogous esters. Below is a comparative analysis of key properties:

Key Observations :

- Polarity: The hydroxyl group in this compound increases its polarity compared to methyl nonanoate and methyl 8-methylnonanoate, influencing solubility and chromatographic behavior .

- Boiling Points: Branched esters (e.g., methyl 8-methylnonanoate) typically exhibit lower boiling points than linear analogs due to reduced van der Waals interactions. Methyl nonanoate’s high boiling point (213–214°C) reflects its linear structure .

Reactivity Differences :

- The hydroxyl group in this compound enables further functionalization (e.g., acetylation, oxidation), whereas methyl nonanoate is relatively inert .

- Branched esters like methyl 8-methylnonanoate may exhibit steric hindrance, affecting reaction kinetics in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.